molecular formula C15H12Cl2FNO2 B4673117 N-[2-(2,3-dichlorophenoxy)ethyl]-2-fluorobenzamide

N-[2-(2,3-dichlorophenoxy)ethyl]-2-fluorobenzamide

Cat. No. B4673117
M. Wt: 328.2 g/mol
InChI Key: HIXYEBIIHYKNEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2,3-dichlorophenoxy)ethyl]-2-fluorobenzamide, also known as DCF, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various research fields.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dichlorophenoxy)ethyl]-2-fluorobenzamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and receptors. For example, it has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH) which plays a key role in the regulation of endocannabinoid signaling. It has also been shown to inhibit the activity of the receptor TRPV1 which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
N-[2-(2,3-dichlorophenoxy)ethyl]-2-fluorobenzamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids in the brain which play a key role in the regulation of various physiological processes such as pain, mood, and appetite. It has also been shown to reduce inflammation and pain in animal models of various diseases such as arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

N-[2-(2,3-dichlorophenoxy)ethyl]-2-fluorobenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of various enzymes and receptors which makes it a valuable tool for studying their function and role in different biological processes. It is also relatively easy to synthesize and has a high yield. However, there are also some limitations to its use. It can be toxic at high concentrations and its effects can be influenced by various factors such as pH and temperature.

Future Directions

There are several future directions for the use of N-[2-(2,3-dichlorophenoxy)ethyl]-2-fluorobenzamide in scientific research. One potential direction is the development of new drugs based on its structure and mechanism of action. Another potential direction is the use of this compound in the study of various diseases such as cancer and neurodegenerative diseases. Furthermore, it can be used to investigate the role of various signaling pathways in different biological processes and to identify potential drug targets.

Scientific Research Applications

N-[2-(2,3-dichlorophenoxy)ethyl]-2-fluorobenzamide has been extensively used in scientific research for its potential applications in various fields. It has been used as a tool to study the mechanism of action of various enzymes and receptors. It has also been used as a probe to investigate the role of various signaling pathways in different biological processes. Furthermore, it has been used in drug discovery research to identify potential drug targets and develop new drugs.

properties

IUPAC Name

N-[2-(2,3-dichlorophenoxy)ethyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2FNO2/c16-11-5-3-7-13(14(11)17)21-9-8-19-15(20)10-4-1-2-6-12(10)18/h1-7H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXYEBIIHYKNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCOC2=C(C(=CC=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,3-dichlorophenoxy)ethyl]-2-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(2,3-dichlorophenoxy)ethyl]-2-fluorobenzamide
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N-[2-(2,3-dichlorophenoxy)ethyl]-2-fluorobenzamide
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N-[2-(2,3-dichlorophenoxy)ethyl]-2-fluorobenzamide
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N-[2-(2,3-dichlorophenoxy)ethyl]-2-fluorobenzamide
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N-[2-(2,3-dichlorophenoxy)ethyl]-2-fluorobenzamide
Reactant of Route 6
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N-[2-(2,3-dichlorophenoxy)ethyl]-2-fluorobenzamide

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